REACTION_SMILES
|
[Br:10][c:11]1[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]1.[C:18](=[O:19])([O-:20])[O-:21].[CH3:25][S:26]([CH3:27])=[O:28].[Cl:1][c:2]1[c:3]([C:8]#[N:9])[n:4][cH:5][cH:6][cH:7]1.[Cs+:22].[Cs+:23].[OH2:24]>>[c:2]1([O:17][c:14]2[cH:13][cH:12][c:11]([Br:10])[cH:16][cH:15]2)[c:3]([C:8]#[N:9])[n:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ncccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ncccc1Oc1ccc(Br)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |